molecular formula C18H21NO4S B7475977 (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid

Cat. No. B7475977
M. Wt: 347.4 g/mol
InChI Key: REMIVWAVHHDPJU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid, also known as TTPA or TTPA-2, is a synthetic compound that has been widely used in scientific research. It is a non-peptide inhibitor of the protease thrombin, which plays an important role in blood coagulation.

Mechanism of Action

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid inhibits thrombin by binding to its active site and preventing it from cleaving fibrinogen to form fibrin. This prevents the formation of blood clots. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid is a non-competitive inhibitor of thrombin, which means that it does not compete with the substrate for binding to the active site.
Biochemical and Physiological Effects:
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important in preventing the formation of blood clots. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has also been shown to inhibit the proliferation of smooth muscle cells, which is important in preventing the development of atherosclerosis. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been shown to have antioxidant properties, which may be important in preventing oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of thrombin, which makes it useful in studying the role of thrombin in blood coagulation. Another advantage is that it is a non-peptide inhibitor, which makes it more stable than peptide inhibitors. However, one limitation is that it is a synthetic compound, which may limit its use in studying the role of natural compounds in thrombin inhibition.

Future Directions

There are a number of future directions for the use of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective thrombin inhibitors. Another direction is the exploration of the use of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid in the treatment of thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. Additionally, the antioxidant properties of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid may be explored in the treatment of oxidative stress-induced damage.

Synthesis Methods

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with L-phenylalanine methyl ester hydrochloride, followed by the reaction with sodium hydroxide and then with sulfuric acid. The final product is purified by recrystallization.

Scientific Research Applications

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been extensively used in scientific research as a thrombin inhibitor. Thrombin is a serine protease that plays a key role in blood coagulation. Inhibition of thrombin is an important therapeutic strategy for the treatment of various thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been shown to be a potent inhibitor of thrombin, and its use has been explored in the treatment of these disorders.

properties

IUPAC Name

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-9-13(2)17(14(3)10-12)24(22,23)19-16(18(20)21)11-15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMIVWAVHHDPJU-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid

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